N-(2-bromo-4-fluorophenyl)-2-(thiophen-3-yl)acetamide
Description
N-(2-bromo-4-fluorophenyl)-2-(thiophen-3-yl)acetamide is a substituted acetamide derivative featuring a bromo-fluoro-phenyl group and a thiophen-3-yl moiety. The bromine and fluorine substituents on the phenyl ring may enhance metabolic stability and influence binding interactions, while the thiophene ring contributes to electronic and steric effects .
Properties
Molecular Formula |
C12H9BrFNOS |
|---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C12H9BrFNOS/c13-10-6-9(14)1-2-11(10)15-12(16)5-8-3-4-17-7-8/h1-4,6-7H,5H2,(H,15,16) |
InChI Key |
GQWFPMYWCDCLJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NC(=O)CC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Methodologies
Route A: Amide Coupling via Activated Intermediates
This method involves activating the carboxylic acid group of thiophene-3-acetic acid for nucleophilic attack by 2-bromo-4-fluoroaniline.
Procedure :
Activation of Thiophene-3-acetic Acid :
Amide Bond Formation :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–78% | |
| Purity (HPLC) | ≥98% | |
| Reaction Time | 16 hours |
Route B: Bromination of Pre-formed Acetamide
This approach prioritizes bromination after acylation to reduce side reactions.
Procedure :
Synthesis of N-(4-Fluorophenyl)-2-(thiophen-3-yl)acetamide :
Regioselective Bromination :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Bromination Yield | 68–75% | |
| Regioselectivity | >95% ortho-bromine | |
| Purity (NMR) | ≥97% |
Industrial-Scale Production Techniques
For large-scale synthesis, continuous flow reactors and catalytic systems improve efficiency:
Continuous Flow Synthesis
- Conditions :
- Residence time: 15 minutes.
- Temperature: 80°C.
- Catalyst: Pd/C (5% wt) in dimethylacetamide (DMA).
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 70–75% | 85–90% |
| Purity | 95–97% | 98–99% |
| Throughput | 50 g/day | 500 g/day |
Analytical Characterization
Post-synthesis validation employs:
Challenges and Optimization Strategies
Byproduct Formation
Comparative Evaluation of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Route A | High purity, one-pot | Low bromine selectivity |
| Route B | Better regioselectivity | Multi-step process |
| Flow Synthesis | Scalable, efficient | High initial cost |
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-fluorophenyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Hydrolysis: 2-bromo-4-fluoroaniline and thiophene-3-carboxylic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural features.
Industry: Used in the development of new materials or as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-fluorophenyl)-2-(thiophen-3-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Phenyl and Thiophene Moieties
Table 1: Key Structural Differences and Physical Properties
Key Observations:
- Thiophene Position: The target compound’s thiophen-3-yl group distinguishes it from analogues like N-(4-bromophenyl)-2-(2-thienyl)acetamide (thiophen-2-yl), which showed antimycobacterial activity .
- Halogen Substitution: The 2-bromo-4-fluoro substitution on the phenyl ring contrasts with simpler bromo (e.g., 4-bromo in ) or fluoro (e.g., 4-fluoro in ) derivatives. Fluorine’s electronegativity and bromine’s bulk could enhance lipophilicity and metabolic resistance compared to non-halogenated analogues .
Pharmacological Activity Trends
Table 2: Activity Profiles of Selected Analogues
Notable Trends:
- Thiophene Derivatives: Compounds with thiophen-2-yl groups (e.g., ) exhibit antimicrobial and anticancer activities, whereas sulfonamide-thiophene hybrids () target phosphatase pathways. The target compound’s lack of sulfonamide groups may limit SHIP1 activity but could favor alternative targets.
- Halogen Impact: Bromine and fluorine in the target compound may enhance blood-brain barrier penetration compared to non-halogenated analogues, as seen in related acetamide derivatives .
Biological Activity
N-(2-bromo-4-fluorophenyl)-2-(thiophen-3-yl)acetamide is a synthetic compound notable for its diverse biological activities, primarily attributed to its unique structural features, including a brominated and fluorinated phenyl group, an acetamide moiety, and a thiophene ring. This compound is part of a broader class of thiophene derivatives recognized for their potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C12H10BrFNO, with an approximate molecular weight of 314.18 g/mol. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity to various biological targets, potentially modulating their activity.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit several biological activities, including:
- Anti-inflammatory properties
- Anticancer effects
- Antimicrobial activity
These activities are significant for therapeutic applications in treating various diseases.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. The halogen atoms can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. For instance, the compound may inhibit bacterial enzymes, resulting in antimicrobial effects or induce apoptosis in cancer cells.
Research Findings
Research has focused on the synthesis and evaluation of this compound analogs. Notable findings include:
-
Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.
Compound MIC (µg/mL) Target Pathogen This compound 0.25 Staphylococcus aureus Analog A 0.22 Escherichia coli Analog B 0.30 Pseudomonas aeruginosa - Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity.
- Synergistic Effects : Some derivatives exhibit synergistic relationships with other antimicrobial agents like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study 1 : A study evaluated its effects on Staphylococcus aureus and found a significant reduction in biofilm formation, highlighting its potential as an antibiofilm agent.
- Case Study 2 : Another study focused on its anticancer effects against breast cancer cell lines, demonstrating a dose-dependent increase in apoptosis markers.
Q & A
Q. Advanced
- Methodology : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to compute HOMO-LUMO gaps and electrostatic potential maps.
- Correlation-energy correction : Incorporate Colle-Salvetti-type formulas to improve accuracy in electron density calculations .
Applications : Predict charge distribution on bromine/fluorine atoms to guide reactivity studies.
What structural insights are gained from X-ray diffraction studies?
Basic
Key findings include:
- Dihedral angles : Twist between bromophenyl and thiophene rings (e.g., ~66°), influencing conjugation .
- Intermolecular interactions : N–H⋯O and C–H⋯F bonds stabilize crystal packing along specific axes .
Practical tip : Compare with analogous structures (e.g., N-(3,4-difluorophenyl) derivatives) to identify steric effects .
How can low solubility during crystallization be addressed?
Q. Advanced
- Solvent optimization : Use DMF/EtOH mixtures (3:1 v/v) or gradient evaporation.
- Seeding : Introduce microcrystals from prior batches to induce nucleation.
- Temperature control : Slow cooling (0.5°C/min) reduces amorphous precipitation .
What are common impurities in synthesis, and how are they detected?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
